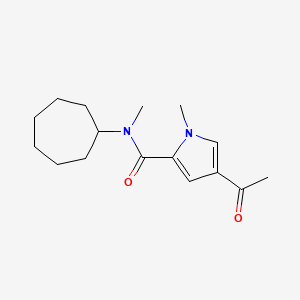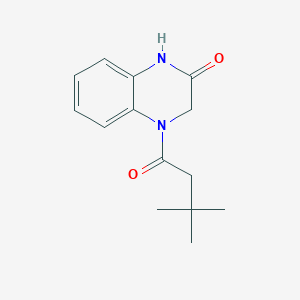
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CPP, and it has been found to have a range of biochemical and physiological effects that make it an interesting subject for further study.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is not fully understood. However, it is believed that this compound acts on the cannabinoid receptor type 1 (CB1) in the brain and spinal cord. This receptor is involved in the regulation of pain and inflammation, and the activation of CB1 by CPP may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. These effects include analgesia, anti-inflammation, and hypothermia. CPP has also been found to have anxiolytic and anticonvulsant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide in lab experiments is its potential as a novel analgesic and anti-inflammatory drug. This compound has been found to have potent analgesic and anti-inflammatory effects in animal studies, making it an interesting subject for further study.
However, one of the limitations of using CPP in lab experiments is its potential for abuse. This compound has been found to have psychoactive effects, and its use may be restricted due to its potential for abuse.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide. One potential direction is the development of novel analgesic and anti-inflammatory drugs based on CPP. Another potential direction is the study of the mechanism of action of this compound and its potential interactions with other receptors in the brain and spinal cord.
Conclusion
This compound is a chemical compound that has potential applications in various scientific research fields. This compound has been found to have potent analgesic and anti-inflammatory effects, making it an interesting subject for further study. While there are limitations to its use in lab experiments, the potential benefits of studying this compound are significant, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide involves the reaction of 1-phenylcyclobutanecarboxylic acid with thionyl chloride to form 1-chlorocyclobutane. This intermediate is then reacted with methyl hydrazine to form 1-methylcyclobutyl hydrazine. Finally, this compound is reacted with 4-carboxamidopyrazole to form this compound.
Aplicaciones Científicas De Investigación
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide has been found to have potential applications in various scientific research fields. One of the most significant applications of this compound is in the study of pain and inflammation. CPP has been found to have analgesic and anti-inflammatory properties, making it an interesting subject for further study in the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-11-12(10-16-18)14(19)17-15(8-5-9-15)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSEOUYUQYXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)




![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)
